molecular formula C32H55NO25 B1598693 Lacto-N-fucopentaose V CAS No. 60254-64-0

Lacto-N-fucopentaose V

Katalognummer B1598693
CAS-Nummer: 60254-64-0
Molekulargewicht: 853.8 g/mol
InChI-Schlüssel: TVVLIFCVJJSLBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lacto-N-fucopentaose V (LNFP V) is a pentasaccharide commonly found in human milk. It plays essential roles in various biological processes, including immune modulation, gut health, and cell signaling. Structurally, LNFP V consists of five monosaccharide units: β-D-Gal-(1→3)-β-D-GlcNAc-(1→3)-β-D-Gal-(1→4)-[α-L-Fuc-(1→3)]-D-Glc . This unique arrangement contributes to its functional properties.


Synthesis Analysis

LNFP V can be synthesized through both in vitro and microbial approaches. While multi-enzymatic in vitro synthesis from lactose has been reported, microbial cell factories offer a promising avenue for large-scale production. In a recent study, researchers engineered Escherichia coli to efficiently produce LNFP V. They introduced the GDP-fucose pathway module and a regio-specific α1,3/4-fucosyltransferase from Bacteroides fragilis to achieve high titers of LNFP V. A beneficial variant (K128D) further enhanced production .


Molecular Structure Analysis

The molecular structure of LNFP V comprises a core disaccharide (β-D-Gal-(1→3)-β-D-GlcNAc) with an α-L-fucose (α-L-Fuc) attached at the Gal-(1→4) position. This arrangement confers specific biological activities, such as binding to lectins and influencing cellular interactions .


Chemical Reactions Analysis

LNFP V participates in various chemical reactions, including glycosylation events. Its fucose moiety is crucial for binding to lectins and modulating immune responses. Additionally, it may serve as a substrate for other glycosyltransferases, leading to the synthesis of more complex oligosaccharides .


Physical And Chemical Properties Analysis

  • Sweetness : LNFP V is not sweet, unlike other sugars .

Wissenschaftliche Forschungsanwendungen

Isolation and Characterization

Lacto-N-fucopentaose V (LNFP V) has been a subject of research for its unique structure and properties. It was first characterized from human milk as a pentasaccharide, with a detailed description of its molecular structure (Kobata & Ginsburg, 1969).

Role in Embryonic Development

LNFP V has been studied for its role in biological processes like embryonic development. It was observed that a multivalent LNFP III-lysyllysine conjugate could decompact preimplantation mouse embryos, suggesting a critical role in embryonic development and the importance of oligosaccharide valency in this process (Fenderson, Zehavi, & Hakomori, 1984).

Biotransformation and Synthesis

Research has also focused on the biotransformation and synthesis of LNFP V. A study demonstrated the microbial conversion of lactose and other sugars to fucosylated compounds like LNFP V using genetically modified Escherichia coli, indicating potential for scalable production and various applications (Baumgärtner et al., 2015).

Immunological Applications

LNFP V has been investigated for its immunological significance. For instance, monoclonal antibodies directed against the sugar sequence of LNFP V were obtained from mice immunized with human tumors, suggesting its potential role in cancer immunotherapy or as a biomarker (Brockhaus et al., 1982).

Metabolomic Studies

In metabolomic studies, LNFP V's presence in human breast milk was associated with geographical location and the milk's microbiota, highlighting its role in infant nutrition and potential effects on infant health (Gómez-Gallego et al., 2018).

Biochemical Characterization

LNFP V has been biochemically characterized to identify optimal conditions for its enzymatic synthesis, paving the way for its potential use in the production of fucosylated human milk oligosaccharides (Bai et al., 2019).

Zukünftige Richtungen

: Wang, N., Zhu, Y., Wang, L., Huang, Z., Li, Z., Xu, W., & Mu, W. (2023). Highly-Efficient in Vivo Production of Lacto-N-Fucopentaose V by a Regio-Specific Α1,3/4-Fucosyltransferase from Bacteroides Fragilis Nctc 9343. SSRN. Link : Sigma-Aldrich. Lacto-N-fucopentaose V from human milk, ≥95%. Link

Eigenschaften

IUPAC Name

N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H55NO25/c1-8-16(42)20(46)22(48)30(51-8)55-25(10(40)3-34)26(11(41)4-35)56-32-24(50)28(19(45)14(7-38)54-32)58-29-15(33-9(2)39)27(18(44)13(6-37)52-29)57-31-23(49)21(47)17(43)12(5-36)53-31/h3,8,10-32,35-38,40-50H,4-7H2,1-2H3,(H,33,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVLIFCVJJSLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H55NO25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

853.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

Citations

For This Compound
175
Citations
F Baumgärtner, L Jurzitza, J Conrad, U Beifuss… - Bioorganic & medicinal …, 2015 - Elsevier
… In this case, the fucosyl-residue is connected to the glucose unit of LNT, resulting in the product lacto-N-fucopentaose V. Thus, for the in vivo synthesis of fucosylated LNT with a Lewis a …
Number of citations: 48 www.sciencedirect.com
DF Smith, PA Prieto, DK McCrumb, WC Wang - Journal of Biological …, 1987 - ASBMB
… this oligosaccharide obtained after desialylation was named lacto-N-fucopentaose VI using the milk oligosaccharide nomenclature for a type 2 chain isomer of lacto-N-fucopentaose V (…
Number of citations: 36 www.jbc.org
A Kobata, K Yamashita, Y Tachibana - Methods in Enzymology, 1978 - Elsevier
… Lacto-N-fucopentaose V. Fraction 6 of the Bio-Gel P-4 column chromatography of the … Lacto-N-fucopentaose V, (RLN T value = 0.66) is recovered from paper by elution with water…
Number of citations: 68 www.sciencedirect.com
B Zeuner, J Muschiol, J Holck, M Lezyk, MR Gedde… - New biotechnology, 2018 - Elsevier
… The fucosylated oligosaccharides 2′-fucosyllactose (2′FL), 3-fucosyllactose (3FL), lacto-N-tetraose (LNT), lacto-N-neotetraose (LNnT), lacto-N-fucopentaose V (LNFP V), and the XyG …
Number of citations: 61 www.sciencedirect.com
JB McArthur, H Yu, X Chen - ACS catalysis, 2019 - ACS Publications
β1–3-Linked galactosides such as Galβ1–3GlcNAcβOR are common carbohydrate motifs found in human milk oligosaccharides (HMOSs), glycolipids, and glycoproteins. Efficient and …
Number of citations: 49 pubs.acs.org
V Ginsburg, DA Zopf, K Yamashita, A Kobata - Archives of Biochemistry …, 1976 - Elsevier
… A new pentasaccharide, lacto-N-fucopentaose V, with the structure Galpl-3GlcNaW- … The pentasaccharide will be referred to as lacto-N-fucopentaose V.3 … about 3 mg of lacto-N-fucopentaose …
Number of citations: 29 www.sciencedirect.com
B Zeuner, M Vuillemin, J Holck, J Muschiol… - Enzyme and microbial …, 2018 - Elsevier
… The fucosylated oligosaccharides 3-fucosyllactose (3FL), lacto-N-tetraose (LNT), lacto-N-neotetraose (LNnT), and lacto-N-fucopentaose V (LNFP V) were purchased from Elicityl …
Number of citations: 37 www.sciencedirect.com
N Wang, Y Zhu, L Wang, Z Huang, Z Li, W Xu… - Available at SSRN … - papers.ssrn.com
… Lacto-N-fucopentaose V (LNFP V) is a typical human milk pentasaccharide. Multi3 … KEYWORDS: α1,3/4-Fucosyltransferase; Lacto-N-fucopentaose V; Lacto-N-tetraose; 16 …
Number of citations: 0 papers.ssrn.com
TTH Nguyen, JW Kim, JS Park, KH Hwang… - Journal of Microbiology …, 2016 - jmb.or.kr
… Computational docking and hydrophobic and hydrogen bond interactions of Lacto-N-fucopentaose V (LNFPV) and LactoN-neohexaose (LNnH) with amino acid residues in the …
Number of citations: 22 www.jmb.or.kr
A D'ANIELLO, J HAKIMI, GM CACACE… - The Journal of …, 1982 - jstage.jst.go.jp
… 2• Œ-Fucosyllactose(2• Œ-FL), lacto-N-fucopen taose I (LNF-‡ T), N-fucopentaose‡ U(LNF-‡ U), and lacto-N-fucopentaose‡ V(LNF-‡ V) were kindly donated by Dr. V. Ginsburg(…
Number of citations: 24 www.jstage.jst.go.jp

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.